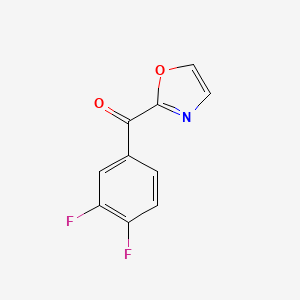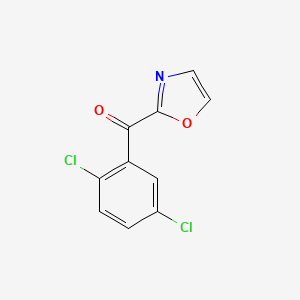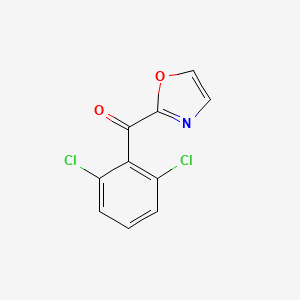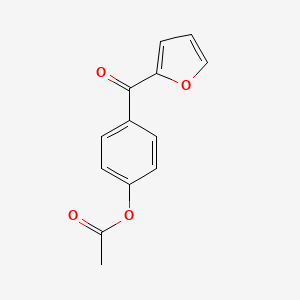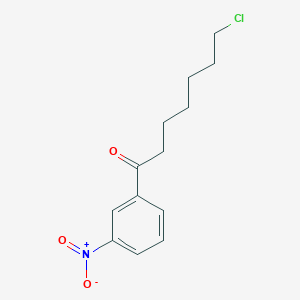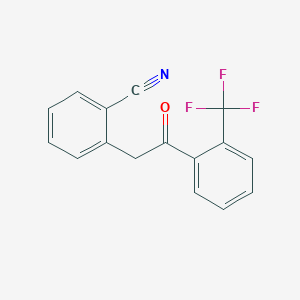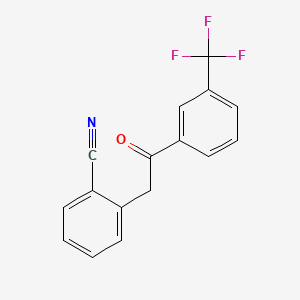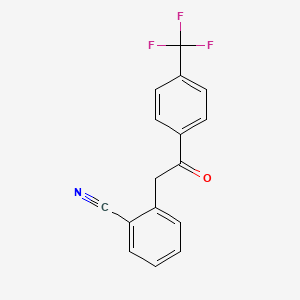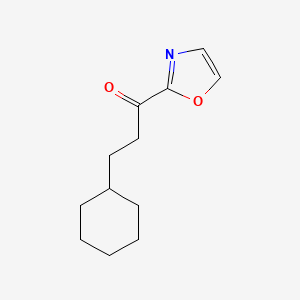
2-(3-Cyclohexylpropionyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclohexylpropionyl)oxazole is a chemical compound with the molecular formula C12H17NO2 . It is also known by its CAS number 898759-06-3 . This compound belongs to the oxazole class and contains a cyclohexylpropionyl group. Its structure consists of an oxazole ring fused with a cyclohexane ring, resulting in a unique and potentially biologically active molecule .
Synthesis Analysis
The synthesis of 2-(3-Cyclohexylpropionyl)oxazole involves the condensation of appropriate starting materials, typically an oxazole precursor and a cyclohexylpropionyl derivative. The exact synthetic route may vary depending on the specific research or industrial process. Researchers have likely explored various synthetic methods to optimize yield, purity, and scalability .
Molecular Structure Analysis
The molecular structure of 2-(3-Cyclohexylpropionyl)oxazole comprises a five-membered oxazole ring and a cyclohexane ring. The cyclohexylpropionyl group is attached to the oxazole ring, contributing to its overall shape and properties. Analyzing the bond angles, hybridization, and stereochemistry of this compound provides insights into its stability and reactivity .
Chemical Reactions Analysis
2-(3-Cyclohexylpropionyl)oxazole may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. Researchers have likely investigated its reactivity with different reagents and conditions. Understanding its chemical behavior is crucial for designing synthetic routes and exploring potential applications .
科学的研究の応用
Anticancer Properties
Oxazole-based compounds, including structures similar to 2-(3-Cyclohexylpropionyl)oxazole, have been extensively studied for their anticancer properties. The heterocyclic nature of oxazoles, containing oxygen and nitrogen atoms, allows for diverse interactions with various enzymes and receptors. This facilitates the discovery of new drugs targeting cancer cells. Research indicates that oxazole-based compounds can inhibit the growth of cancer cells and may serve as potential anticancer agents. The structural diversity of these compounds enables the synthesis of biologically active derivatives with significant therapeutic potential in cancer treatment (Chiacchio et al., 2020).
Metabolic Syndrome Treatments
Oxazole derivatives have also been explored as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are targets for treating metabolic syndromes such as Type 2 diabetes. Certain chiral oxazole-arylpropionic acid derivatives exhibit balanced affinity for both PPARα and PPARγ, showing potential for the treatment and prevention of diseases mediated by these receptors. This suggests the applicability of oxazole derivatives in developing treatments for metabolic disorders, highlighting their versatility beyond anticancer applications (Expert Opinion on Therapeutic Patents, 2004).
Chemical Synthesis Innovations
The synthesis of oxazole derivatives, including 2-(3-Cyclohexylpropionyl)oxazole, has been a subject of significant interest in chemical research. Innovative methods have been developed for the efficient synthesis of oxazoles, contributing to advancements in the field of medicinal chemistry. Techniques such as gold-catalyzed oxidation strategies have facilitated modular synthesis of oxazole structures, which are crucial in natural products and pharmaceuticals. These developments underscore the importance of oxazoles in drug discovery and the continuous efforts to improve their synthesis for broader applications (Luo et al., 2012).
Biological Activity Review
The biological activities of oxazole derivatives have been comprehensively reviewed, emphasizing their importance in medicinal chemistry. Oxazoles have been identified as intermediates in the synthesis of new chemical entities, showcasing a wide spectrum of biological activities. This has attracted global attention towards synthesizing various oxazole derivatives and screening them for diverse biological functions. The therapeutic potentials of oxazole scaffolds in medical applications are vast, ranging from anticancer to antimicrobial and beyond, underscoring their significance in pharmaceutical research (Kakkar & Narasimhan, 2019).
特性
IUPAC Name |
3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFDVDGCXETNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642051 |
Source


|
| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclohexylpropionyl)oxazole | |
CAS RN |
898759-06-3 |
Source


|
| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


